molecular formula C14H16N2O3S B5085723 1-(3,4-Dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone

1-(3,4-Dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone

Cat. No.: B5085723
M. Wt: 292.36 g/mol
InChI Key: RHOLCCPKAOXVLS-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone is a synthetic organic compound that features a combination of aromatic, imidazole, and thioether functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines.

    Attachment of the dimethoxyphenyl group: This step might involve electrophilic aromatic substitution or other coupling reactions.

    Introduction of the thioether linkage: This can be done via nucleophilic substitution reactions where a thiol group is introduced to the ethanone backbone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions might include the use of Lewis acids or bases to facilitate the reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features that are common in bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for compounds like 1-(3,4-Dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The imidazole ring, for example, is known to coordinate with metal ions in enzyme active sites, potentially inhibiting or activating the enzyme.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-2-(1H-imidazol-2-yl)sulfanylethanone: Similar structure but with a different substitution on the imidazole ring.

    1-(3,4-Dimethoxyphenyl)-2-(1-methylimidazol-2-yl)ethanone: Lacks the thioether linkage.

Uniqueness

1-(3,4-Dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-16-7-6-15-14(16)20-9-11(17)10-4-5-12(18-2)13(8-10)19-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOLCCPKAOXVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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